Pan-Bcl-2 Family Inhibition Profile vs. Venetoclax and Navitoclax
Obatoclax mesylate exhibits a broad-spectrum binding profile across anti-apoptotic Bcl-2 family members, contrasting sharply with the narrow selectivity of venetoclax and the intermediate profile of navitoclax. In fluorescence polarization assays, obatoclax inhibited Bcl-2, Bcl-XL, Mcl-1, Bcl-w, A1, and Bcl-b with IC50 values ranging from 1 to 7 μM [1]. In contrast, venetoclax displays a Ki <0.01 nM for Bcl-2 but is >4800-fold selective over Bcl-XL and Bcl-w, and has no activity against Mcl-1 [2]. Navitoclax potently inhibits Bcl-2, Bcl-XL, and Bcl-w (Ki ≤1 nM) but binds weakly to Mcl-1 and A1 [3].
| Evidence Dimension | Inhibition potency across Bcl-2 family proteins |
|---|---|
| Target Compound Data | IC50 = 1-7 μM for Bcl-2, Bcl-XL, Mcl-1, Bcl-w, A1, Bcl-b; Ki ≈ 1-7 μM for all six proteins |
| Comparator Or Baseline | Venetoclax: Ki <0.01 nM for Bcl-2 only; Navitoclax: Ki ≤0.5 nM for Bcl-XL, ≤1 nM for Bcl-2 and Bcl-w |
| Quantified Difference | Obatoclax inhibits Mcl-1 and A1 (IC50 1-7 μM), whereas Venetoclax has no activity and Navitoclax binds weakly |
| Conditions | Fluorescence polarization assay in aqueous buffer (PBS) for IC50; cell-free binding assays for Ki |
Why This Matters
Procurement of obatoclax mesylate enables research on Mcl-1- and A1-dependent apoptosis resistance mechanisms that are inaccessible to selective Bcl-2 inhibitors.
- [1] Zhai D, Jin C, Satterthwait AC, Reed JC. Comparison of chemical inhibitors of antiapoptotic Bcl-2-family proteins. Cell Death Differ. 2006;13(8):1419-21. View Source
- [2] Souers AJ, Leverson JD, Boghaert ER, Ackler SL, Catron ND, Chen J, et al. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nat Med. 2013;19(2):202-8. View Source
- [3] Tse C, Shoemaker AR, Adickes J, Anderson MG, Chen J, Jin S, et al. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor. Cancer Res. 2008;68(9):3421-8. View Source
